molecular formula C11H12N2O B2680400 2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one CAS No. 55052-69-2

2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one

Cat. No.: B2680400
CAS No.: 55052-69-2
M. Wt: 188.23
InChI Key: VLTITUOEOACRKP-UHFFFAOYSA-N
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Description

2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one is a heterocyclic compound that features a fused indole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one can be achieved through several methods. One common approach involves the cycloisomerization of allenyl indoles using gold catalysts. For instance, an IPrAuCl/AgSbF6-catalyzed cycloisomerization of 1,3-disubstituted allenyl indoles has been reported to yield optically active pyrido[1,2-a]-1H-indoles with excellent yields and enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one is unique due to its specific ring fusion and the potential for diverse chemical modifications

Properties

IUPAC Name

2,5,6,7,8,9-hexahydropyrido[4,3-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-10-7-3-1-2-4-8(7)13-9(10)5-6-12-11/h5-6,13H,1-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTITUOEOACRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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